molecular formula C10H8ClN5S B5588240 2-CHLOROBENZYL (5H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL) SULFIDE

2-CHLOROBENZYL (5H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL) SULFIDE

Cat. No.: B5588240
M. Wt: 265.72 g/mol
InChI Key: JGXYYIUDTGYUFG-UHFFFAOYSA-N
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Description

2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide is a heterocyclic compound that features a triazole ring fused with another triazole ring, along with a chlorobenzyl and sulfide group. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with a triazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide involves its interaction with specific molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to interact with cellular membranes and proteins can disrupt biological processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide is unique due to its specific structural features, which combine the properties of both triazole rings and the chlorobenzyl group. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5S/c11-8-4-2-1-3-7(8)5-17-10-15-14-9-12-6-13-16(9)10/h1-4,6H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXYYIUDTGYUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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